

Introduction: The Significance of the Spiro[5.5]undecane Scaffold

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Compound of Interest

Compound Name: **Spiro[5.5]undecan-2-one**

Cat. No.: **B155468**

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In the landscape of modern medicinal chemistry and materials science, the pursuit of three-dimensional molecular architecture is paramount. The spirocyclic scaffold, characterized by two rings sharing a single common atom, offers a compelling departure from the "flatland" of traditional aromatic compounds, providing a rigid yet complex three-dimensional framework.^[1] Among these, the spiro[5.5]undecane system represents a foundational and versatile carbocyclic structure. This guide focuses on a key derivative, **Spiro[5.5]undecan-2-one**, a molecule that serves as both a valuable synthetic building block and a subject of stereochemical interest.^[2]

This document provides an in-depth analysis of the chemical properties, synthesis, and reactivity of **Spiro[5.5]undecan-2-one**. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound for application in complex molecular design and synthesis.

Molecular Structure and Conformational Dynamics

The defining feature of **Spiro[5.5]undecan-2-one** is its spirocyclic core, which joins two six-membered rings. This unique junction imparts significant conformational constraints and stereochemical complexity.

Core Structure

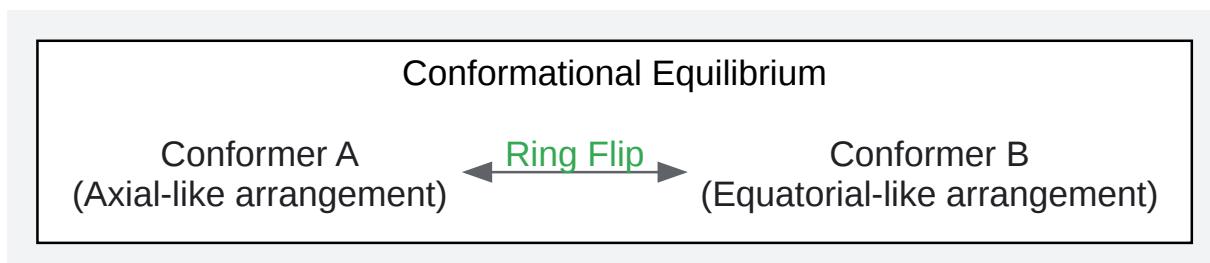
The molecule consists of a cyclohexanone ring fused at the C6 position to a cyclohexane ring via a spiro-center. The ketone functional group at the C2 position is the primary site of chemical

reactivity, influencing the electronic and steric properties of the entire molecule.[2]

Conformational Analysis

Unlike its conformationally rigid analog, 1,7-dioxaspiro[5.5]undecane, the carbocyclic **Spiro[5.5]undecan-2-one** is conformationally mobile at room temperature.[3][4] The two cyclohexane rings can exist in chair conformations, leading to a dynamic equilibrium between different stereoisomers.

The study of related spiro systems via variable-temperature ^{13}C NMR spectroscopy has been a powerful tool for elucidating these dynamics.[3][4] For **Spiro[5.5]undecan-2-one**, the interconversion of chair forms is rapid at ambient temperatures, resulting in averaged NMR signals. At lower temperatures, this equilibrium would be expected to slow sufficiently to potentially observe distinct conformers. The relative stability of these conformers is governed by a complex interplay of steric interactions, particularly 1,3-diaxial interactions, which are critical considerations in the design of stereoselective reactions.



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Caption: Conformational equilibrium in **Spiro[5.5]undecan-2-one**.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis. The following data provides the key identifiers and spectral fingerprints for **Spiro[5.5]undecan-2-one**.

Physicochemical Data

Property	Value	Source
IUPAC Name	Spiro[5.5]undecan-2-one	[2]
CAS Number	1781-81-3	[2] [5] [6]
Molecular Formula	C ₁₁ H ₁₈ O	[2] [5] [6]
Molecular Weight	166.26 g/mol	[2] [5]
Canonical SMILES	C1CCC2(CC1)CCCC(=O)C2	[2] [5]
InChI Key	FEYUTRZPSFLEST- UHFFFAOYSA-N	[2] [5]

Spectroscopic Characterization

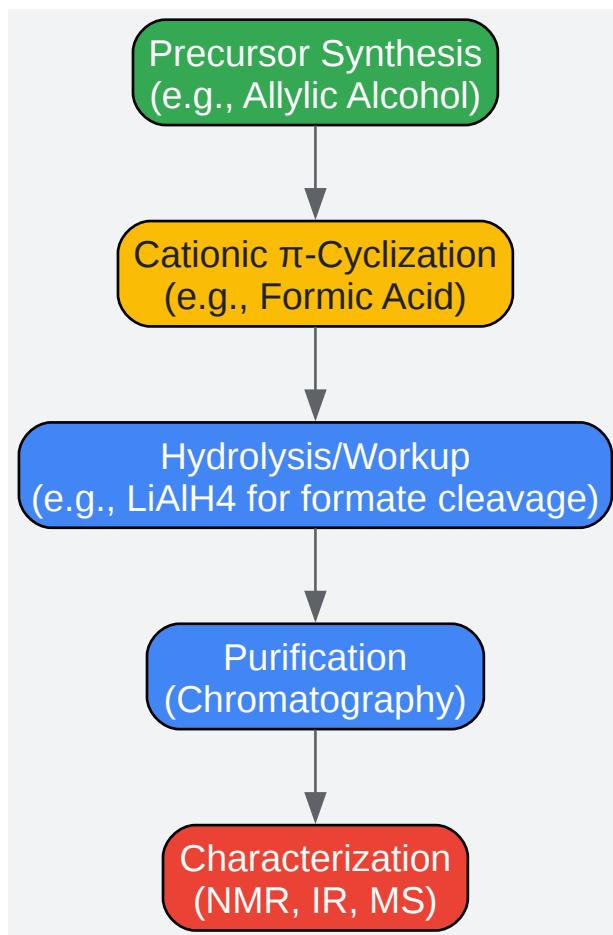
Spectroscopic analysis provides an unambiguous structural confirmation. The key features are outlined below.

Technique	Key Features and Interpretation
¹ H NMR	Complex aliphatic region (typically 1.0-2.5 ppm) due to multiple overlapping methylene proton signals. Protons alpha to the carbonyl (at C1 and C3) would appear as distinct multiplets, shifted downfield relative to other ring protons.
¹³ C NMR	A characteristic signal for the carbonyl carbon (C2) is expected in the range of 200-215 ppm. The spiro carbon (C6) would appear as a unique quaternary signal. The remaining nine signals for the methylene carbons would be observed in the aliphatic region (typically 20-40 ppm). [7]
Infrared (IR)	A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1710-1715 cm ⁻¹ . C-H stretching vibrations for sp ³ hybridized carbons will be observed just below 3000 cm ⁻¹ . [8]
Mass Spec (MS)	The molecular ion peak (M ⁺) would be observed at m/z = 166. Fragmentation patterns would likely involve cleavage of the cyclohexane rings, leading to characteristic daughter ions. [9] Predicted adducts include [M+H] ⁺ at m/z 167.14 and [M+Na] ⁺ at m/z 189.12. [10]

Synthesis of the Spiro[5.5]undecane Core

The construction of the spiro[5.5]undecane framework can be achieved through various synthetic strategies. The choice of method is often dictated by the desired substitution pattern and stereochemical outcome. Cationic π -cyclization represents a powerful and stereorational approach.[\[11\]](#)

General Synthesis Workflow



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Caption: General workflow for synthesis and characterization.

Experimental Protocol: Synthesis via Cationic π -Cyclization

This protocol is adapted from methodologies developed for forming spiro[5.5]undecane systems, demonstrating a stereoselective approach.^[11] The causality for using a strong acid like formic acid is to protonate the alcohol, creating a good leaving group (water) and initiating the formation of an allylic carbocation that is subsequently trapped by the cyclohexene π -system.

Materials:

- 1-(But-3-en-1-yl)cyclohex-2-en-1-ol (Precursor)

- Anhydrous Formic Acid (98-100%)
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous Diethyl Ether
- Saturated Sodium Sulfate Solution
- Anhydrous Magnesium Sulfate
- Standard glassware for organic synthesis

Procedure:

- Cyclization: To a solution of the allylic alcohol precursor (1.0 eq) in a round-bottom flask, add anhydrous formic acid (10-20 eq) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium bicarbonate solution.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to yield the crude formate ester.
- Formate Cleavage: Dissolve the crude formate ester in anhydrous diethyl ether and add it dropwise to a stirred suspension of LiAlH_4 (1.5 eq) in anhydrous diethyl ether at 0 °C. Note: This step reduces the intermediate formate ester to the corresponding alcohol, spiro[5.5]undecan-2-ol. Oxidation would then be required to yield the target ketone.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

- Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
- Purification: Filter the resulting salts and concentrate the filtrate. Purify the crude alcohol product by column chromatography on silica gel.
- Oxidation: The resulting spiro[5.5]undecan-2-ol can be oxidized to the target **Spiro[5.5]undecan-2-one** using standard methods such as Swern oxidation or Dess-Martin periodinane.

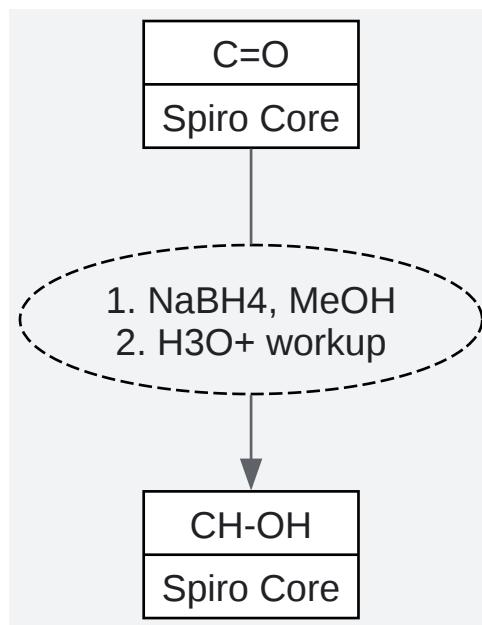
Chemical Reactivity

The reactivity of **Spiro[5.5]undecan-2-one** is dominated by its ketone functional group. This makes it a versatile intermediate for introducing further complexity.[\[2\]](#)

Key Reactions

- Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, spiro[5.5]undecan-2-ol, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[\[2\]](#) The choice of reagent allows for control over reactivity; NaBH_4 is a milder, more selective reagent suitable for benchtop use.
- Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form tertiary alcohols.
- Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, providing a route to functionalized alkenes.
- Enolate Chemistry: Under basic conditions, the α -protons can be abstracted to form an enolate, which can then participate in reactions such as aldol condensations or alkylations.

Reaction Diagram: Ketone Reduction



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Caption: Reduction of the ketone to a secondary alcohol.

Applications in Research and Development

While **Spiro[5.5]undecan-2-one** itself is primarily a building block, its rigid three-dimensional core is of significant interest in drug discovery.[\[1\]](#)[\[2\]](#)

- **Scaffold for Drug Discovery:** The spiro[5.5]undecane framework is present in various biologically active molecules. Derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory agents.[\[2\]](#)[\[12\]](#)
- **Enzyme Inhibition:** Specific derivatives of the spiro[5.5]undecane skeleton have demonstrated inhibitory activity against enzymes like HIV-1 integrase, a crucial target in antiviral therapy.[\[2\]](#)
- **Probes for Stereochemistry:** The well-defined, yet conformationally interesting, structure of this molecule makes it an excellent model system for studying reaction mechanisms, stereoselectivity, and the influence of ring strain in carbocyclic systems.[\[2\]](#)

Conclusion

Spiro[5.5]undecan-2-one is more than a simple bicyclic ketone; it is a gateway to complex, three-dimensional molecular architectures. Its unique conformational properties, coupled with the versatile reactivity of the ketone group, make it a valuable tool for synthetic chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the design of novel therapeutics and advanced materials.

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